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Compound of Interest

Compound Name: Dinaciclib

Cat. No.: B612106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Dinaciclib
(SCH 727965), a potent small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2]

Dinaciclib has been investigated in numerous clinical trials for various cancer indications.[2]

Understanding its potency and selectivity across the human kinome is crucial for elucidating its

mechanism of action, predicting potential therapeutic applications, and anticipating off-target

effects. This document presents quantitative data on Dinaciclib's inhibitory activity, details the

experimental protocols for its assessment, and visualizes its primary signaling pathway.

Kinase Selectivity Profile of Dinaciclib
Dinaciclib is a potent inhibitor of several key cyclin-dependent kinases, demonstrating low

nanomolar IC50 values against CDK1, CDK2, CDK5, and CDK9.[1][3] Its high affinity for the

ATP-binding site of these kinases underlies its mechanism of action.[4] While it primarily targets

the CDK family, its activity against a broader range of kinases has also been evaluated to

determine its selectivity. The following table summarizes the inhibitory activity of Dinaciclib
against a panel of kinases, with data presented as IC50 (the half-maximal inhibitory

concentration) or Ki (the inhibition constant) values. Lower values indicate greater potency.
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Kinase Target IC50 / Ki (nM) Kinase Family Notes

CDK1/cyclin B 3 CDK
Potent inhibition of a

key mitotic kinase.[3]

CDK2/cyclin E 1 CDK

High-affinity binding

and potent inhibition

of a key G1/S phase

kinase.[3][4]

CDK2/cyclin A
3.9 (µM conversion:

3900)
CDK

CDK3 <10 CDK Potent inhibition.[5]

CDK4/cyclin D1
110 (µM conversion:

110000)
CDK

Weaker inhibition

compared to other

CDKs.

CDK5/p25 1 CDK

Potent inhibition of a

kinase with roles in

neuronal function and

cancer.[3]

CDK6 1-5 CDK Potent inhibition.[5]

CDK7 ~20 CDK Moderate inhibition.[5]

CDK9/cyclin T1 4 CDK

Potent inhibition of a

key transcriptional

kinase.[3]

GSK3β >1000 CMGC

Lacks significant

inhibition, showing

selectivity over this

kinase.[6]

FLT4 (VEGFR3) 220 - 11320 Tyrosine Kinase
Moderate to weak

inhibition.[7]

PDGFRA 550 - 1670 Tyrosine Kinase
Moderate to weak

inhibition.[7]
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Note: The inhibitory values can vary depending on the specific assay conditions and the cyclin

partner of the CDK. The data presented is a compilation from multiple sources to provide a

comparative overview.

Experimental Protocols: Determining Kinase
Inhibition (IC50)
The determination of a compound's IC50 value against a specific kinase is a fundamental

assay in drug discovery. A widely used method is the ADP-Glo™ Kinase Assay, which

measures the amount of ADP produced in a kinase reaction. This luminescence-based assay is

sensitive, robust, and suitable for high-throughput screening.

Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is carried out, where the kinase

transfers a phosphate group from ATP to a substrate, producing ADP. After the kinase reaction,

the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining

ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP to

ATP and then uses a luciferase/luciferin reaction to measure the amount of newly synthesized

ATP. The resulting luminescent signal is proportional to the ADP concentration and, therefore,

to the kinase activity.

Step-by-Step Protocol for IC50 Determination
Reagent Preparation: Prepare the kinase, substrate, ATP, and the test compound

(Dinaciclib) in a suitable kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml

BSA). The test compound should be serially diluted to cover a range of concentrations.

Kinase Reaction Setup (384-well plate format):

Add 1 µL of the serially diluted test compound or vehicle (DMSO) to the appropriate wells

of a 384-well plate.

Add 2 µL of the kinase enzyme solution to each well.

Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
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Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The

incubation time should be optimized to ensure the reaction is in the linear range.

Termination of Kinase Reaction and ATP Depletion:

Add 5 µL of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the

remaining ATP.

ADP Detection and Signal Generation:

Add 10 µL of Kinase Detection Reagent to each well.

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a

luminescent signal.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

The data is then plotted as the percentage of kinase activity versus the logarithm of the

inhibitor concentration.

The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Mechanism of Action
Dinaciclib exerts its primary anti-cancer effects by inhibiting key cyclin-dependent kinases that

are critical for cell cycle progression and transcription. The inhibition of CDK1 and CDK2 leads

to cell cycle arrest, primarily at the G2/M and G1/S transitions, respectively. By targeting CDK9,

Dinaciclib also inhibits transcription, leading to the downregulation of anti-apoptotic proteins

like Mcl-1. This multi-pronged attack on fundamental cellular processes ultimately induces

apoptosis in cancer cells.
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Caption: Dinaciclib's mechanism of action.

Experimental Workflow for Kinase Inhibitor Profiling
The process of assessing the selectivity of a kinase inhibitor like Dinaciclib involves a

systematic workflow, from initial high-throughput screening to detailed IC50 determination and

downstream cellular assays.
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Caption: Workflow for kinase inhibitor profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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